Cas no 1361567-21-6 (3-Hydroxy-5-(perchlorophenyl)picolinic acid)

3-Hydroxy-5-(perchlorophenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-5-(perchlorophenyl)picolinic acid
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- Inchi: 1S/C12H4Cl5NO3/c13-6-5(7(14)9(16)10(17)8(6)15)3-1-4(19)11(12(20)21)18-2-3/h1-2,19H,(H,20,21)
- InChI Key: GYWDOYPXHXRSHK-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1C=NC(C(=O)O)=C(C=1)O)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 385
- XLogP3: 5.7
- Topological Polar Surface Area: 70.4
3-Hydroxy-5-(perchlorophenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001924-500mg |
3-Hydroxy-5-(perchlorophenyl)picolinic acid |
1361567-21-6 | 97% | 500mg |
$940.80 | 2022-04-03 | |
Alichem | A024001924-250mg |
3-Hydroxy-5-(perchlorophenyl)picolinic acid |
1361567-21-6 | 97% | 250mg |
$741.20 | 2022-04-03 | |
Alichem | A024001924-1g |
3-Hydroxy-5-(perchlorophenyl)picolinic acid |
1361567-21-6 | 97% | 1g |
$1,848.00 | 2022-04-03 |
3-Hydroxy-5-(perchlorophenyl)picolinic acid Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
Additional information on 3-Hydroxy-5-(perchlorophenyl)picolinic acid
Research Brief on 3-Hydroxy-5-(perchlorophenyl)picolinic acid (CAS: 1361567-21-6): Recent Advances and Applications
3-Hydroxy-5-(perchlorophenyl)picolinic acid (CAS: 1361567-21-6) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The compound's distinct perchlorophenyl and picolinic acid moieties contribute to its reactivity and interaction with biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a chelating agent, particularly in the context of metal-based therapeutics. The research revealed that 3-Hydroxy-5-(perchlorophenyl)picolinic acid exhibits strong binding affinity for transition metals, suggesting potential applications in the development of metallodrugs for cancer therapy. The study utilized X-ray crystallography to elucidate the compound's metal-binding mechanism, providing valuable insights for future drug design.
In the realm of antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-Hydroxy-5-(perchlorophenyl)picolinic acid showed potent activity against multidrug-resistant bacterial strains. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's antimicrobial properties while maintaining favorable pharmacokinetic profiles. These findings open new avenues for addressing the global challenge of antibiotic resistance, particularly in hospital-acquired infections.
The compound's potential in neurodegenerative disease research has also emerged as a significant area of investigation. A recent preclinical study demonstrated that 3-Hydroxy-5-(perchlorophenyl)picolinic acid derivatives could modulate key pathways in neuroinflammation and oxidative stress, both of which are implicated in conditions like Alzheimer's disease. The research team employed in vitro blood-brain barrier permeability assays and in vivo models to validate the compound's neuroprotective effects, suggesting its potential as a scaffold for CNS-targeted therapeutics.
From a chemical synthesis perspective, advances in the production of 3-Hydroxy-5-(perchlorophenyl)picolinic acid have been reported in several recent publications. A 2023 study in Organic Process Research & Development described an improved synthetic route that enhances yield while reducing environmental impact through greener chemistry approaches. The optimized protocol addresses previous challenges in the selective functionalization of the picolinic acid core, which had limited large-scale production.
Looking forward, the unique properties of 3-Hydroxy-5-(perchlorophenyl)picolinic acid position it as a valuable tool in chemical biology and drug discovery. Current research directions include exploring its applications in targeted protein degradation, where its metal-chelating properties could be leveraged for PROTAC design, as well as investigating its potential in diagnostic imaging agents. The compound's versatility and the growing body of research supporting its biological activities suggest it will remain an important focus of study in the coming years.
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